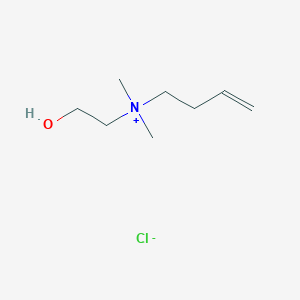
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is a quaternary ammonium compound with a hydroxyl group and a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride typically involves the reaction of N,N-dimethylbut-3-en-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylbut-3-en-1-amine+ethylene oxide+HCl→N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property makes it a potential antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-(2-hydroxyethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)ammonium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is unique due to its butenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
108864-32-0 |
|---|---|
Formule moléculaire |
C8H18ClNO |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
but-3-enyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-5-6-9(2,3)7-8-10;/h4,10H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
SGWYLUGRGUBYAD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCC=C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
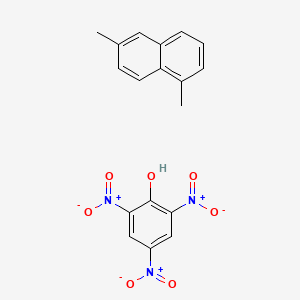

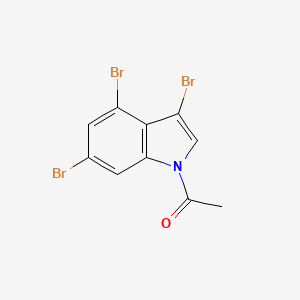
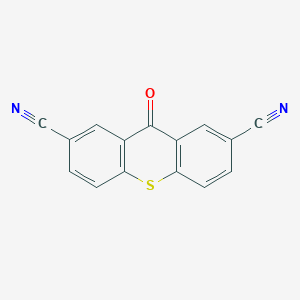
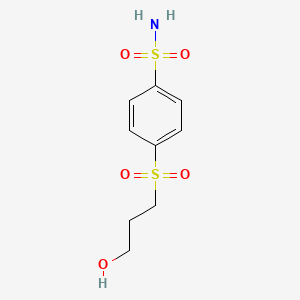

![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
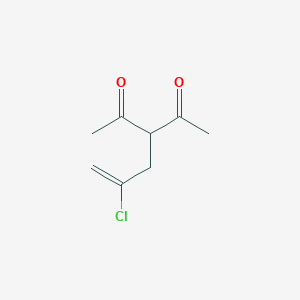

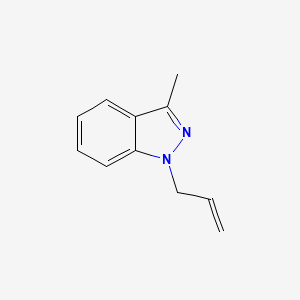
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
